molecular formula C22H28N6O B5588931 3-benzyl-7-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine

3-benzyl-7-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine

Cat. No. B5588931
M. Wt: 392.5 g/mol
InChI Key: NDGKSQTZMYBTLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds, including diazepine derivatives, often involves novel scaffold designs and diversity-oriented synthetic approaches. For example, Abrous et al. (2001) described the synthesis of novel tricyclic scaffolds incorporating a fusion of substituted pyranose rings with seven-membered benzodiazepines and related heterocycles, highlighting the method's potential for generating biologically active compounds (Abrous, Hynes, Friedrich, Smith, & Hirschmann, 2001). Similarly, Hussain et al. (2014) developed a Sc(OTf)3-catalyzed tandem reaction for synthesizing 9H-benzo[b]pyrrolo[1,2-g][1,2,3]triazolo[1,5-d][1,4]diazepines, demonstrating high substrate tolerance and a route to diversified heterocycles (Hussain, Ansari, Kant, & Hajela, 2014).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like diazepines is crucial for their potential biological activities. The structural elucidation typically involves spectral data and elemental analyses, as described by Abdelhamid et al. (2016), who synthesized various azolo[1,4]diazepines and related compounds, confirming their structures through spectral data (Abdelhamid, Fahmi, & Baaiu, 2016).

Chemical Reactions and Properties

Diazepines and related heterocycles undergo a range of chemical reactions, contributing to their diverse chemical properties. For instance, the synthesis of pyrazolo[3,4-d]pyrimidines and related derivatives by Harb et al. (2005) through various organic reactions highlights the reactivity and functionalization potential of such compounds (Harb, Abbas, & Mostafa, 2005).

Scientific Research Applications

Synthesis and Structural Modification

Azolo[1,4]diazepines, including triazolo- and pyrazolodiazepines, are highlighted for their methods of synthesis and structural modification, underscoring their importance in designing compounds with significant pharmacological potential. Kemskii et al. (2017) detail the synthesis of pyrazolo[1,4]diazepines based on multifunctional pyrazole derivatives, emphasizing the structural functionalization as a key strategy for creating synthetic and biological derivatives with enhanced activity. This research showcases the versatility of these compounds and their relevance in the development of novel therapeutic agents (Kemskii et al., 2017).

Pharmacological Potential

The pharmacological applications of azolo[1,4]diazepines are explored through their role as central nervous system agents. Dewald et al. (1977) synthesized a series of 4-aryl-1,3-dialkyl-6,8-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-ones and demonstrated their CNS effects in animals, comparing them to diazepam and suggesting their potential as antianxiety and anticonvulsant agents (Dewald et al., 1977). This highlights the potential of these compounds in addressing various CNS disorders, further illustrating their significance in drug development.

Antimicrobial Activity

Another facet of the research into azolo[1,4]diazepines is their antimicrobial properties. Zheng et al. (2021) synthesized novel azaheterocycles, including benzo[1,2,4]triazoloazepinium salts, and demonstrated their antimicrobial activity against Gram-positive bacteria. This study provides insight into the utility of these compounds in combating bacterial infections, offering a pathway to new antibiotic agents (Zheng et al., 2021).

properties

IUPAC Name

1-(3-benzyl-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O/c1-16-19(17(2)26(3)25-16)9-10-22(29)27-12-11-20-23-24-21(28(20)14-13-27)15-18-7-5-4-6-8-18/h4-8H,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGKSQTZMYBTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)N2CCC3=NN=C(N3CC2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-7-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine

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